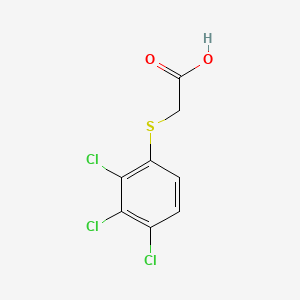
((2,3,4-Trichlorophenyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,3,4-Trichlorophenyl)thio)acetic acid is a useful research compound. Its molecular formula is C8H5Cl3O2S and its molecular weight is 271.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research has indicated that compounds similar to ((2,3,4-Trichlorophenyl)thio)acetic acid exhibit significant anti-inflammatory properties. For instance, a study highlighted the synthesis of novel thioacetic acids that demonstrated promising anti-inflammatory activity comparable to standard medications like sodium diclofenac. The mechanism involves inhibition of pro-inflammatory cytokines and mediators, making these compounds potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thioacetic acids. Compounds derived from this compound have been investigated for their efficacy against various bacterial strains. In one study, derivatives of thioacetic acids were synthesized and screened for antibacterial and antifungal activities, showing promising results against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Herbicide Development
The compound's structure suggests potential applications in herbicide formulation. Research has focused on the synthesis of herbicidal agents based on thioacetic acids that can selectively target weed species while minimizing harm to crops. The chlorinated phenyl group may enhance the herbicidal activity by disrupting metabolic pathways in target plants .
Pesticide Formulations
Additionally, this compound can be explored as an active ingredient in pesticide formulations. Its ability to interact with biological systems can be leveraged to create effective pest control solutions that are less harmful to non-target organisms compared to traditional pesticides .
Chemical Characteristics
- Molecular Weight : 271.55 g/mol
- Molecular Formula : C8H5Cl3O2S
- Purity : Typically around 95%
These properties make this compound a suitable candidate for various synthetic applications in laboratories.
Case Studies
Propiedades
Número CAS |
71965-10-1 |
|---|---|
Fórmula molecular |
C8H5Cl3O2S |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
2-(2,3,4-trichlorophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
WYGFOYJKRHDDBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1SCC(=O)O)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1SCC(=O)O)Cl)Cl)Cl |
Key on ui other cas no. |
71965-10-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















